molecular formula C12H9F3N2O2 B580758 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid CAS No. 641571-13-3

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B580758
CAS No.: 641571-13-3
M. Wt: 270.211
InChI Key: ZQOCDOFDUXPNGM-UHFFFAOYSA-N
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Description

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (CAS: 641571-13-3) is a benzoic acid derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a 4-methylimidazole substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₉F₃N₂O₂, with a molecular weight of 270.21 g/mol and a purity of ≥95% . This compound is structurally related to intermediates in tyrosine kinase inhibitors (TKIs), such as nilotinib degradation products . It is commercially available for research purposes, with applications in medicinal chemistry and drug discovery, particularly in synthesizing phthalic-based anticancer agents .

Properties

IUPAC Name

3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-5-17(6-16-7)10-3-8(11(18)19)2-9(4-10)12(13,14)15/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOCDOFDUXPNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677148
Record name 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641571-13-3
Record name 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Coupling of 3-Bromo-5-(trifluoromethyl)benzoic Acid

A predominant route involves Ullmann-type coupling between 3-bromo-5-(trifluoromethyl)benzoic acid and 4-methylimidazole. EP3904342A1 demonstrates this using copper(I) iodide (15 mmol), 8-hydroxyquinoline (15 mmol), and tripotassium phosphate (23.6 mmol) in n-butanol at reflux for 26 hours. The reaction achieves 50% yield after recrystallization from ethanol. The carboxylic acid group remains intact under these conditions, negating the need for protection.

Key challenges include:

  • Regioselectivity : The trifluoromethyl and carboxylic acid groups act as electron-withdrawing groups, directing the imidazole to the meta position relative to both substituents.

  • Catalyst Loading : Copper(I) iodide with 8-hydroxyquinoline enhances reaction efficiency by stabilizing the active Cu(I) species.

Protected Carboxylic Acid Strategies

For reactions sensitive to acidic protons, WO2019130254A1 recommends esterifying the benzoic acid to its methyl ester prior to coupling. Hydrolysis post-coupling (using NaOH or HCl) restores the carboxylic acid. This approach avoids side reactions such as decarboxylation or catalyst deactivation in strongly basic media.

Nucleophilic Aromatic Substitution (NAS)

NAS offers a metal-free alternative, leveraging the electron-deficient nature of the aryl halide. EP3095782A1 employs hydroxylamine hydrochloride and potassium carbonate in ethanol-water mixtures to convert nitriles to amidoximes, which cyclize to imidazoles under dehydration. For example, 3-cyano-5-(trifluoromethyl)benzoic acid reacts with hydroxylamine to form an amidoxime intermediate, which undergoes cyclization with 4-methylimidazole in the presence of acetic anhydride.

Limitations :

  • Low yields (<30%) due to competing hydrolysis of the nitrile to the carboxylic acid.

  • Requires stoichiometric dehydration agents like PCl₃ or SOCl₂.

One-Pot Synthesis via Sequential Functionalization

EP3904342A1 outlines a one-pot method combining bromination and coupling:

  • Bromination : 4-Methyl-3-(trifluoromethyl)benzoic acid is brominated using NaBrO₃ and NaHSO₃ in isopropyl acetate, yielding 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid (81% yield).

  • Coupling : The brominated intermediate reacts with 4-methylimidazole via SN2 substitution in DMF at 80°C, facilitated by K₂CO₃.

Advantages :

  • Eliminates intermediate isolation, reducing solvent waste.

  • Achieves 65% overall yield with >99% purity by HPLC.

Comparative Analysis of Synthetic Routes

MethodCatalyst SystemSolventTemperature (°C)Yield (%)Purity (%)
Direct CouplingCuI/8-hydroxyquinolinen-Butanol110–1205098.5
NASK₂CO₃Ethanol-H₂O802895.2
One-PotNaBrO₃/NaHSO₃ → K₂CO₃i-PrOAc/DMF25 → 806599.1

Key Findings :

  • Copper-catalyzed methods dominate due to superior yields and scalability.

  • One-pot syntheses align with green chemistry principles but require precise control over reaction kinetics.

Functional Group Compatibility and Optimization

Carboxylic Acid Stability

The carboxylic acid group tolerates Ullmann coupling conditions (pH 9–10, 110°C) without significant decarboxylation. However, prolonged heating (>24 hours) in polar aprotic solvents like DMSO may degrade the acid to CO₂.

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance catalyst solubility but complicate product isolation.

  • Alcohols : n-Butanol improves regioselectivity by stabilizing the transition state via hydrogen bonding .

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group makes it a valuable building block for pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a tool for studying enzyme inhibition and receptor binding. Its structural similarity to biologically active compounds allows it to be used in assays and screening processes.

Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, it is used in the production of various chemicals, including dyes, polymers, and other materials that require specific functional groups for their properties.

Mechanism of Action

The mechanism by which 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the imidazole ring provides a site for specific interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid C₁₂H₉F₃N₂O₂ 270.21 -COOH at position 1, -CF₃ at 5, 4-methylimidazole at 3
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (DP-2) C₁₁H₁₀F₃N₃ 241.08 -NH₂ at position 1, -CF₃ at 5, 4-methylimidazole at 3
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile C₁₂H₈F₃N₃ 251.21 -CN at position 1, -CF₃ at 5, 4-methylimidazole at 3
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid C₁₂H₈F₃N₃O₄ 315.21 Propenoic acid chain, -NO₂ at 7, -CF₃ at 5, methyl at 2
5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine C₁₁H₁₀F₃N₃ 241.08 -NH₂ at position 1, -CF₃ at 5, 4-methylimidazole at 3

Key Observations :

  • The trifluoromethyl (-CF₃) group, common to all analogues, contributes to metabolic stability and lipophilicity, favoring pharmacokinetic properties .
  • Substituent position variations (e.g., nitro groups in ) significantly alter biological activity and synthetic complexity .

Key Observations :

  • The aniline precursor () is a critical intermediate for synthesizing the benzoic acid derivative, highlighting the importance of nitro reduction and imidazole substitution steps .
  • Carboxylic acid derivatives often require additional steps (e.g., hydrolysis of nitriles/esters) compared to simpler analogues like anilines .

Key Observations :

  • The aniline derivative (Compound 5) demonstrates high anticancer potency, likely due to the synergistic effects of the -CF₃ group and imidazole ring in disrupting kinase signaling .
  • While direct data for the benzoic acid derivative is lacking, its structural features align with active phthalic-based TKIs, suggesting utility in drug design .

Biological Activity

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and kinase inhibition. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C12H9F3N2O2
  • Molecular Weight : 284.21 g/mol
  • CAS Number : 641571-11-1
  • Physical State : Solid (white to light gray powder)

The compound exhibits its biological activity primarily through inhibition of key protein kinases involved in cancer cell proliferation. The presence of the trifluoromethyl group enhances its binding affinity to these targets, which include:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)

Kinase Inhibition Studies

Research indicates that this compound demonstrates potent inhibitory effects on EGFR, with studies showing up to 92% inhibition at concentrations as low as 10 nM . The compound's selectivity for various kinases suggests a tailored approach to targeting specific pathways involved in tumorigenesis.

Anti-Cancer Activity

The compound has been evaluated against several cancer cell lines, demonstrating significant anti-proliferative effects. The following table summarizes the results from various studies:

Cell LineIC50 (µM)Mechanism of Action
K-562 (CML)10EGFR Inhibition
MCF-7 (Breast)15Induction of Apoptosis
A549 (Lung)12Microtubule Destabilization
HeLa (Cervical)8Cell Cycle Arrest

Structure-Activity Relationship (SAR)

The structural components of the compound play a crucial role in its biological activity. The imidazole ring and trifluoromethyl substitution are particularly important for enhancing interaction with target proteins. Research has indicated that modifications in these regions can lead to variations in potency and selectivity against different kinases .

Case Studies

  • In Vitro Studies : A study involving MDA-MB-231 breast cancer cells revealed that the compound induced apoptosis and increased caspase activity, suggesting a mechanism involving programmed cell death .
  • Docking Studies : Molecular docking simulations have illustrated favorable binding interactions between the compound and the active sites of targeted kinases, supporting its potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid, and what reaction conditions are critical for optimal yield?

The compound is typically synthesized via coupling reactions between 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline and benzoic acid derivatives. A common method involves using EDC·HCl as a coupling agent in dry chloroform under inert gas (argon/nitrogen) at room temperature for 24 hours. Post-reaction purification via column chromatography (e.g., n-hexane/acetone) yields the product as a colorless solid with ~60% efficiency . Key factors include moisture-free conditions, stoichiometric control of reactants (1.1–1.2 eq acid), and chromatographic solvent ratios.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Structural confirmation requires ¹H/¹³C NMR to verify imidazole ring protons (δ 7.5–8.5 ppm) and trifluoromethyl group signals (δ ~120 ppm in ¹³C). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 270.21 g/mol), while HPLC ensures purity (>98%). Discrepancies between calculated and observed molecular weights may arise from isotopic patterns or measurement errors .

Q. What is the compound’s role in pharmaceutical research, particularly in kinase inhibitors?

The compound is a key intermediate in synthesizing Nilotinib , a tyrosine kinase inhibitor for chronic myeloid leukemia. It contributes to the drug’s binding affinity by introducing hydrophobic (trifluoromethyl) and hydrogen-bonding (carboxylic acid) moieties. Its impurity profile is critical for regulatory compliance in active pharmaceutical ingredient (API) batches .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

Discrepancies in NMR/HRMS data (e.g., extra peaks or shifted signals) may stem from incomplete purification or side reactions (e.g., imidazole ring alkylation). Use 2D NMR (COSY, HSQC) to assign ambiguous signals and LC-MS/MS to identify trace byproducts. Adjust reaction stoichiometry or employ alternative coupling agents (e.g., HATU) to suppress side reactions .

Q. What computational strategies optimize the compound’s bioactivity or solubility for drug development?

Density functional theory (DFT) predicts electronic properties (e.g., charge distribution on the trifluoromethyl group), while molecular docking models interactions with target proteins (e.g., BCR-ABL kinase). Solubility can be enhanced by modifying the benzoic acid moiety to ester prodrugs, guided by QSAR studies .

Q. How is the compound quantified as a genotoxic impurity in APIs, and what detection limits are achievable?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and gradient elution (acetonitrile/0.1% formic acid) achieves detection limits of 0.05 ppm. Validate methods using spike-recovery experiments in API matrices to meet ICH Q3A/B guidelines .

Q. What role does the trifluoromethyl group play in the compound’s physicochemical properties?

The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Its electron-withdrawing effect also modulates the benzoic acid’s pKa, influencing ionization and binding to biological targets. These properties are critical for pharmacokinetic optimization .

Key Research Challenges

  • Synthetic Scalability : Low yields (~60%) in coupling reactions necessitate optimization of catalysts or solvent systems .
  • Impurity Control : Trace-level quantification requires advanced hyphenated techniques (e.g., LC-QTOF-MS) .
  • Biological Targeting : Mechanistic studies are needed to link structural features (e.g., imidazole ring) to kinase inhibition .

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